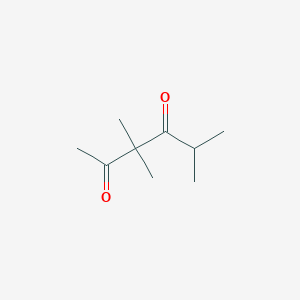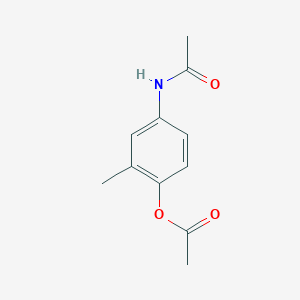
4-Acetamido-2-methylphenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetamido-2-methylphenyl acetate typically involves the acetylation of 2-amino-4-methylphenol with acetic anhydride . The reaction is carried out under mild conditions, often in the presence of a base such as pyridine to neutralize the acetic acid by-product .
Industrial Production Methods: the general approach would likely involve large-scale acetylation reactions using similar reagents and conditions as those used in laboratory synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-Acetamido-2-methylphenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetylamino group to an amine group.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino group or the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used under basic conditions.
Major Products:
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetamido-2-methylphenyl acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetamido-2-methylphenyl acetate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with proteins, potentially inhibiting their activity . The compound may also interact with enzymes, altering their function and leading to various biological effects .
Comparison with Similar Compounds
2-Acetamido-4-methylphenol: Similar structure but lacks the acetate group.
4-Acetamido-2-methylbenzoic acid: Similar structure but has a carboxylic acid group instead of an acetate group.
2-Acetamido-4-methylphenyl acetate: The compound itself.
Uniqueness: 4-Acetamido-2-methylphenyl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Its combination of an acetylamino group and an acetate ester makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
CAS No. |
46420-19-3 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4-acetamido-2-methylphenyl) acetate |
InChI |
InChI=1S/C11H13NO3/c1-7-6-10(12-8(2)13)4-5-11(7)15-9(3)14/h4-6H,1-3H3,(H,12,13) |
InChI Key |
CJWGHQUZDOJSMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


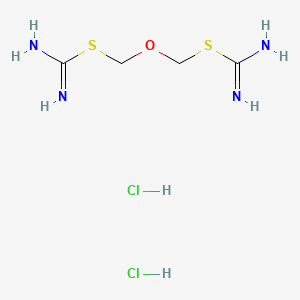
![Methyl [(1S,2S)-3-oxo-2-(prop-2-en-1-yl)cyclopentyl]acetate](/img/structure/B14663313.png)
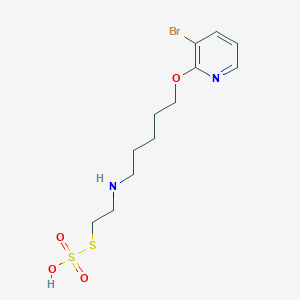
![Bicyclo[3.1.1]hept-2-en-6-ol, 2,7,7-trimethyl-, (1S,5R,6R)-](/img/structure/B14663326.png)
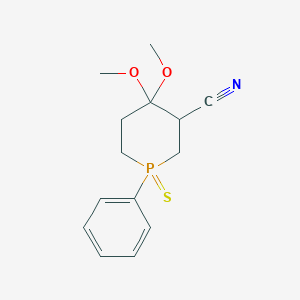
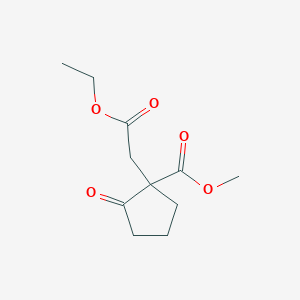
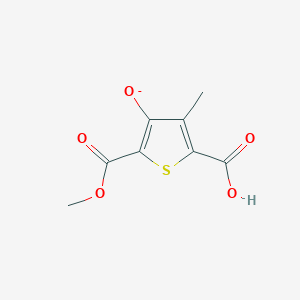
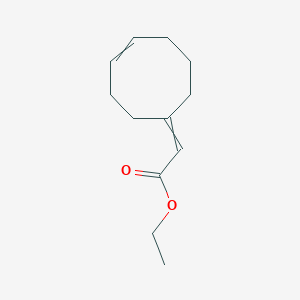

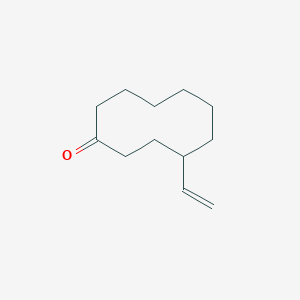
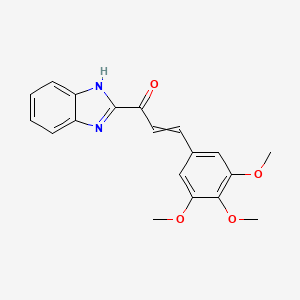
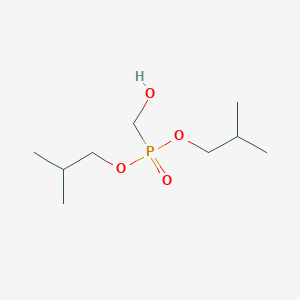
![(E)-1-([1,1'-Biphenyl]-2-yl)-N,1-diphenylmethanimine](/img/structure/B14663375.png)
